2-chloro-5-fluoropyridine-3-carbonyl chloride
Description
Properties
IUPAC Name |
2-chloro-5-fluoropyridine-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO/c7-5-4(6(8)11)1-3(9)2-10-5/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZVIKUKDGACRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-fluoropyridine-3-carbonyl chloride typically involves the chlorination and fluorination of pyridine derivatives. One common method involves the reaction of 2-chloro-5-fluoropyridine with thionyl chloride (SOCl2) under reflux conditions to introduce the carbonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-fluoropyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Coupling Reactions: Palladium catalysts and boron reagents are typically used under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-chloro-5-fluoropyridine-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the development of pharmaceuticals and agrochemicals.
Medicine: Explored for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-fluoropyridine-3-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The presence of both chlorine and fluorine atoms enhances its electrophilic nature, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Substituent Effects and Functional Group Reactivity
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate enhances electron deficiency compared to the target compound’s fluorine and chlorine substituents, favoring electrophilic aromatic substitution .
- Functional Group Reactivity : The carbonyl chloride group in the target compound is more reactive than carboxylic acids (e.g., 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid ) or esters, enabling efficient synthesis of amides without requiring activating agents .
- Substituent Position : 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid has steric hindrance at position 6, reducing accessibility for nucleophilic attacks compared to the target compound .
Physicochemical Properties
- Boiling/Melting Points : Carbonyl chloride derivatives generally have lower melting points than carboxylic acids due to weaker intermolecular forces.
Biological Activity
2-Chloro-5-fluoropyridine-3-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is a halogenated pyridine derivative. Its structure includes a carbonyl chloride group, which enhances its reactivity and potential for biological interactions. The molecular formula is C6H4ClFNO, with a molecular weight of approximately 175.55 g/mol.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of chlorinated pyridines have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . While specific data on this compound is limited, its structural analogs suggest potential efficacy as an antimicrobial agent.
The biological activity of halogenated pyridines often involves:
- Inhibition of Enzymatic Activity : These compounds can act as enzyme inhibitors, disrupting metabolic pathways in microorganisms.
- Interaction with Cellular Targets : The carbonyl chloride group may facilitate interactions with nucleophilic sites in proteins or nucleic acids, leading to altered cellular functions.
Study on Antibacterial Activity
A comparative study was conducted to evaluate the antibacterial properties of various pyridine derivatives. The results indicated that compounds similar to this compound exhibited inhibition zones ranging from 10 to 20 mm against standard bacterial strains when tested using the disc diffusion method .
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| This compound | TBD | E. coli |
| Analog A | 15 | S. aureus |
| Analog B | 18 | Pseudomonas aeruginosa |
Pharmacological Applications
Due to its structural features, this compound is being explored for use in:
- Antimicrobial Agents : Its potential to inhibit bacterial growth makes it a candidate for developing new antibiotics.
- Anticancer Research : Similar compounds have shown promise in targeting cancer cells through selective inhibition of tumor growth pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-5-fluoropyridine-3-carbonyl chloride, and how do reaction conditions influence yield?
- Methodology: The compound can be synthesized via halogenation of pyridine precursors. For example, coupling 5-fluoropyridine derivatives with acyl chlorides under anhydrous conditions (e.g., using thionyl chloride as a chlorinating agent). Key parameters include:
- Temperature: Maintain 0–5°C during chlorination to avoid side reactions (e.g., decomposition or over-halogenation) .
- Solvent: Dichloromethane or tetrahydrofuran (THF) is preferred for stabilizing reactive intermediates .
- Catalyst: Use Lewis acids like AlCl₃ to enhance electrophilic substitution at the pyridine ring .
Q. How can the structure of this compound be unequivocally confirmed?
- Analytical Workflow:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C5, chlorine at C2, and carbonyl at C3). ¹⁹F NMR quantifies electronic effects of fluorine .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and isotopic patterns (Cl/F signatures) .
- X-Ray Crystallography: For solid-state confirmation, use SHELXL (via SHELX suite) for refinement. Note: Crystallize in non-polar solvents (e.g., hexane) to avoid hydrate formation .
Q. What safety protocols are critical when handling this compound?
- Hazards: Highly reactive acyl chloride (lachrymator, corrosive).
- Mitigation:
- Work in a fume hood with PPE (gloves, goggles).
- Quench excess reagent with ice-cold ethanol to prevent violent hydrolysis .
Advanced Research Questions
Q. How can conflicting reactivity data (e.g., unexpected substitution patterns) be resolved during derivatization?
- Case Study: If amidation yields a mixture (e.g., C3 vs. C5 substitution), use:
- Computational Modeling: DFT calculations (B3LYP/6-31G*) to compare activation energies for nucleophilic attack at C3 vs. C5 .
- Kinetic Analysis: Monitor intermediates via in-situ IR spectroscopy to identify competing pathways .
- Troubleshooting: Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to favor desired regioselectivity .
Q. What strategies optimize the stability of this compound in long-term storage?
- Decomposition Pathways: Hydrolysis to carboxylic acid or dimerization via nucleophilic acyl substitution.
- Solutions:
- Storage: Under inert gas (Ar) at –20°C in sealed, desiccated vials .
- Stabilizers: Add molecular sieves (3Å) to absorb trace moisture .
Q. How does the electron-withdrawing fluorine substituent influence reactivity in cross-coupling reactions?
- Mechanistic Insight: Fluorine at C5 enhances electrophilicity at C3-carbonyl, facilitating nucleophilic acyl substitutions (e.g., with amines).
- Experimental Design: Compare reaction rates with non-fluorinated analogs (e.g., 2-chloropyridine-3-carbonyl chloride) using kinetic isotope effects (KIE) or Hammett plots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
